N-Docosahexaenoic sphingomyelin
Description
Properties
IUPAC Name |
[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHCZJDMNPDLS-GROXNLSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H79N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Nomenclature and Structural Characteristics of N Docosahexaenoic Sphingomyelin
Systematic IUPAC nomenclature and common aliases in scientific literature.
N-Docosahexaenoic sphingomyelin (B164518) is a complex lipid belonging to the sphingomyelin class. Its precise chemical name is determined by the specific structure of its constituent parts: a sphingoid base (most commonly sphingosine), a fatty acid (in this case, docosahexaenoic acid), and a polar head group (phosphorylcholine).
The systematic IUPAC name, following the conventions for similar sphingolipids, is [(2S,3R,E)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-en-1-yl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) . nih.govnih.govebi.ac.ukwikipedia.org This comprehensive name defines the stereochemistry at the two chiral centers of the sphingosine (B13886) backbone ((2S, 3R)), the trans (E) double bond in the sphingosine, the positions of the six cis (Z) double bonds in the docosahexaenoic acid (DHA) moiety, and the structure of the phosphorylcholine (B1220837) headgroup.
In scientific and commercial literature, this compound is more frequently referred to by common aliases and shorthand notations that emphasize the composition of the acyl chain and the sphingoid base. These aliases provide a convenient way to specify the molecule in the context of lipidomics research.
Interactive Data Table: Nomenclature of N-Docosahexaenoic Sphingomyelin
| Type | Name/Alias | Description |
|---|---|---|
| Systematic IUPAC Name | [(2S,3R,E)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-en-1-yl] 2-(trimethylazaniumyl)ethyl phosphate | Provides the complete and unambiguous chemical structure, including stereochemistry. nih.govnih.govebi.ac.ukwikipedia.org |
| Common Alias | N-Docosahexaenoyl-sphingosine-1-phosphocholine | A semi-systematic name that clearly identifies the three main components. |
| Shorthand Notation | SM(d18:1/22:6) | A widely used lipidomics notation where "SM" stands for sphingomyelin, "d18:1" specifies a sphingoid base with 18 carbons and one double bond (sphingosine), and "22:6" specifies the N-linked fatty acyl chain with 22 carbons and six double bonds (DHA). nih.govnih.gov |
| Common Name | DHA-sphingomyelin | A descriptive name highlighting the presence of the docosahexaenoic acid moiety. |
Detailed structural representation and stereochemical considerations.
The molecular architecture of this compound is amphipathic, comprising a polar headgroup and a nonpolar tail. This structure is built upon three fundamental components: a sphingosine backbone, an N-acyl chain (DHA), and a phosphorylcholine headgroup. nih.govyoutube.comyoutube.com
Sphingosine Backbone: The foundation of the molecule is typically D-erythro-sphingosine, an 18-carbon amino alcohol. Its structure includes two chiral centers with a specific stereochemistry, (2S, 3R), which is crucial for its biological function and interactions within a membrane. nih.gov It also contains a hydroxyl group at carbon 3 (C3) and an amino group at carbon 2 (C2), along with a trans double bond between C4 and C5. nih.gov
N-Acyl Chain (Docosahexaenoic Acid): The amino group of the sphingosine backbone is linked via a stable amide bond to the carboxyl group of docosahexaenoic acid (DHA). youtube.comyoutube.com DHA is a 22-carbon polyunsaturated fatty acid (PUFA) characterized by six cis double bonds. wikipedia.orgresearchgate.net This high degree of unsaturation imparts significant structural properties to the entire lipid molecule.
Phosphorylcholine Headgroup: The primary hydroxyl group at C1 of the sphingosine backbone is esterified to a phosphorylcholine moiety. youtube.comyoutube.com This polar headgroup consists of a negatively charged phosphate group and a positively charged quaternary ammonium (B1175870) group, making it a zwitterion at physiological pH.
The stereochemistry of the sphingosine backbone is strictly controlled during biosynthesis. The D-erythro configuration, with the (2S, 3R) arrangement at the C2 and C3 carbons, is the naturally occurring form and is essential for the specific hydrogen-bonding patterns and molecular packing observed in membranes. nih.gov
Impact of the docosahexaenoic acid (DHA) moiety on the conformational flexibility and biophysical behavior of the sphingomyelin molecule.
The incorporation of the docosahexaenoic acid (DHA) chain profoundly influences the biophysical properties of the sphingomyelin molecule, distinguishing it from its saturated or monounsaturated counterparts. The six cis double bonds in the DHA tail prevent it from adopting a linear, extended conformation, instead forcing it into a highly flexible and kinked, or helical, structure. nih.govnih.gov
This unique conformational property of the DHA moiety has several significant consequences for the behavior of DHA-sphingomyelin within a lipid bilayer:
Increased Membrane Fluidity: The presence of the bulky and flexible DHA chain disrupts the tight, ordered packing that is characteristic of sphingomyelins with saturated acyl chains. nih.gov This disruption increases the fluidity and flexibility of the membrane. nih.gov
Reduced Membrane Thickness: Lipid bilayers composed of DHA-containing phospholipids (B1166683) are generally thinner compared to those made of saturated lipids. nih.gov The disordered nature of the DHA chains leads to a less extended and more compact vertical profile within the membrane.
Modulation of Lipid Raft Formation: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids with saturated fatty acids. The rigid structure of cholesterol interacts favorably with the straight, saturated acyl chains of lipids like palmitoyl (B13399708) sphingomyelin. However, the highly disordered and flexible structure of the DHA chain is sterically incompatible with the rigid steroid ring of cholesterol. nih.gov This unfavorable interaction drives DHA-containing lipids, including DHA-sphingomyelin, to segregate away from cholesterol-rich, ordered domains, leading to the formation of distinct, DHA-rich "non-raft" domains. nih.gov This partitioning can, in turn, influence the localization and function of membrane proteins. nih.gov
Enhanced Membrane Deformability: The high flexibility of DHA-containing lipids facilitates processes that require significant membrane curvature and dynamics, such as membrane fusion and fission. nih.gov
Research comparing phosphatidylethanolamines (PE) with DHA (22:6) versus oleic acid (18:1) has demonstrated that the DHA-containing lipid is more strongly excluded from sphingomyelin/cholesterol-rich domains. nih.gov This is attributed to the unfavorable molecular interactions between the rigid cholesterol molecule and the conformationally dynamic DHA chain. nih.gov This principle is expected to apply directly to DHA-sphingomyelin, where the DHA moiety dictates its partitioning behavior within complex biological membranes.
Significance of the sphingosine backbone and phosphorylcholine headgroup in this compound's molecular architecture.
While the DHA moiety dictates much of the molecule's unique biophysical behavior, the sphingosine backbone and phosphorylcholine headgroup are fundamental to its identity as a sphingomyelin and its function at the membrane interface.
Sphingosine Backbone: The sphingosine component provides a crucial interactive platform at the membrane-water interface. nih.gov Its key features are:
Hydrogen Bonding Capability: The C3-hydroxyl group and the amide linkage (formed with the DHA chain) can act as both hydrogen bond donors and acceptors. nih.gov This allows for the formation of an extensive hydrogen-bonding network with adjacent lipids (like other sphingolipids or cholesterol) and with water molecules at the interface. This intermolecular H-bonding is a stabilizing force in membranes. nih.gov
Structural Scaffold: The first three carbons of the sphingosine backbone are analogous to the glycerol (B35011) backbone of glycerophospholipids, providing the fundamental scaffold to which the acyl chain and the polar head group are attached. youtube.com
Phosphorylcholine Headgroup: The phosphorylcholine headgroup is the primary determinant of the molecule's interaction with the aqueous environment and contributes significantly to membrane surface properties. nih.govnih.gov
Influence on Lipid Packing and Cholesterol Interaction: The size of the phosphocholine (B91661) headgroup is a critical factor in lipid-lipid interactions. It has been shown to be a stabilizing factor in sterol-phospholipid interactions. nih.gov The headgroup size can influence acyl chain interactions and affect the affinity for cholesterol, thereby playing a role in the formation and composition of ordered membrane domains. nih.gov Studies comparing sphingomyelin with ceramide phosphoethanolamine (which has a smaller headgroup) show that the larger phosphocholine headgroup is important for stabilizing interactions with cholesterol. nih.gov
Together, the sphingosine backbone and the phosphorylcholine headgroup create an interfacial region that is distinct from that of glycerophospholipids, contributing to the unique biophysical and biological roles of sphingomyelins, which are then further modulated by the specific nature of the attached N-acyl chain, such as DHA. nih.gov
Biosynthesis and Intracellular Metabolism of N Docosahexaenoic Sphingomyelin
De novo synthesis pathways of sphingomyelin (B164518) precursors.
The journey to forming DHA-SM begins with the de novo synthesis of its fundamental precursors. This pathway is a conserved process that lays the groundwork for all sphingolipids. nih.govnih.gov It commences in the endoplasmic reticulum (ER) with the creation of the sphingoid base, which is subsequently acylated to form ceramide. nih.govfrontiersin.org
Role of serine palmitoyltransferase (SPT) in initial sphingoid base formation.
The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govmdpi.comlibretexts.org This enzyme, located on the cytosolic side of the ER, facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine. frontiersin.orglibretexts.orgfrontiersin.org SPT is a heterodimer, and its activity is crucial for generating the sphingoid base that forms the backbone of all sphingolipids. nih.gov The regulation of SPT is critical, as its activity can be influenced by the concentration of sphingoid bases in a feedback inhibition manner. nih.gov
Ceramide synthase-mediated N-acylation.
Following the formation of the sphingoid base, the next key step is N-acylation, a reaction mediated by a family of enzymes known as ceramide synthases (CerS). mdpi.comnih.gov There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. nih.gov This step is where the fatty acid component, in this case, a precursor to DHA, is attached to the sphingoid base via an amide bond to form dihydroceramide. nih.govnih.gov The diversity of CerS isoforms allows for the production of a wide array of ceramide species with varying fatty acid chain lengths, which in turn influences the properties and functions of the resulting sphingolipids. nih.govnih.gov Dihydroceramide is then desaturated to form ceramide. nih.gov
Enzymatic incorporation of docosahexaenoic acid into the sphingomyelin backbone.
The direct incorporation of DHA into the sphingomyelin structure is a critical step that defines the unique properties of DHA-SM. This process involves the final step of sphingomyelin synthesis, where the phosphocholine (B91661) headgroup is transferred to a DHA-containing ceramide.
Sphingomyelin synthase (SMS) activity and specificity for DHA-containing diacylglycerols.
Sphingomyelin synthase (SMS) is the enzyme responsible for the final step in sphingomyelin synthesis. nih.govnih.gov It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG). nih.govwikipedia.org While the primary substrate for SMS is ceramide, the specificity of SMS isoforms for ceramides (B1148491) containing different fatty acids, including polyunsaturated fatty acids like DHA, is an area of ongoing research. Some studies suggest that certain enzymes involved in phospholipid synthesis show a preference for DHA-containing species. nih.gov The related enzyme, sphingomyelin synthase-related protein (SMSr), has been shown to have substrate specificity for saturated and monounsaturated fatty acid-containing lipids, but not for polyunsaturated fatty acid-containing ones, suggesting that the main SMS isoforms might have different specificities. nih.govnih.gov
Location and function of SMS isoforms (e.g., SMS1, SMS2).
Mammals have two main isoforms of sphingomyelin synthase, SMS1 and SMS2, which differ in their subcellular localization and function. nih.govnih.gov
SMS1 is predominantly located in the Golgi apparatus. nih.govnih.gov It is considered the major producer of sphingomyelin in the cell. nih.gov
SMS2 is found in both the Golgi apparatus and, more prominently, at the plasma membrane. nih.govnih.gov It is thought to play a more regulatory role in maintaining the sphingomyelin content of the plasma membrane. nih.gov
This differential localization suggests that the synthesis of DHA-SM could occur in distinct cellular compartments, potentially leading to different functional pools of this lipid.
| Enzyme Isoform | Primary Location | Proposed Function |
| SMS1 | Golgi apparatus | Major sphingomyelin production |
| SMS2 | Golgi apparatus, Plasma membrane | Regulation of plasma membrane sphingomyelin |
Remodeling pathways and acyl chain specificity in sphingomyelin synthesis.
The final composition of sphingomyelin species within a cell is not solely determined by de novo synthesis. Remodeling pathways play a significant role in modifying the acyl chain composition of existing sphingolipids. This can occur through the action of deacylating and reacylating enzymes.
Catabolism and Degradation Pathways
The breakdown of N-docosahexaenoyl-sphingomyelin, a specialized lipid molecule, is a critical process for maintaining cellular homeostasis. This process, known as catabolism, involves a series of enzymatic reactions that lead to the generation of various bioactive molecules.
Sphingomyelinase (SMase) Activity (Acid and Neutral)
The initial and rate-limiting step in the catabolism of N-docosahexaenoyl-sphingomyelin is its hydrolysis by a class of enzymes called sphingomyelinases (SMases). plos.orgnih.gov These enzymes cleave the phosphocholine headgroup from the sphingomyelin molecule, yielding ceramide. SMases are broadly categorized based on their optimal pH for activity: acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). plos.orgnih.gov
Acid sphingomyelinase is a lysosomal glycoprotein (B1211001) that breaks down membrane-bound sphingomyelin into ceramide and phosphorylcholine (B1220837). nih.gov Its activity is crucial for cellular signaling and can be influenced by various factors, including the lipid composition of the membrane. nih.gov Neutral sphingomyelinase-2 (nSMase2) is considered a major player in the production of cellular ceramide in response to various stimuli. plos.orgnih.gov
Regulation of SMase Activity by DHA and Other Fatty Acids
Docosahexaenoic acid (DHA), the fatty acid component of N-docosahexaenoyl-sphingomyelin, has been shown to modulate the activity of sphingomyelinases. In human retinal vascular endothelial cells, treatment with DHA resulted in a significant decrease in both acid and neutral sphingomyelinase activity. arvojournals.org Specifically, a 2-fold decrease in acid sphingomyelinase activity and a 1.4-fold decrease in neutral sphingomyelinase activity were observed compared to control cells. arvojournals.org This suggests that the presence of DHA can downregulate the breakdown of sphingomyelin.
In contrast, studies on RAW264.7 macrophages showed that DHA did not affect the sphingomyelin hydrolysis or the acid sphingomyelinase (ASMase) activity that was stimulated by lipopolysaccharide (LPS) and palmitic acid (PA). plos.org This indicates that the regulatory role of DHA on SMase activity might be cell-type specific and dependent on the context of other signaling molecules.
Generation of Ceramide and Other Bioactive Lipid Mediators
The enzymatic action of sphingomyelinases on N-docosahexaenoyl-sphingomyelin directly produces N-docosahexaenoyl-ceramide. plos.orgnih.govarvojournals.org Ceramide is a central and highly bioactive molecule in sphingolipid metabolism, acting as a second messenger in a variety of cellular processes, including cell growth, differentiation, senescence, and apoptosis. plos.orgcambridge.org
The generation of ceramide from sphingomyelin is a key step in many signaling pathways. For instance, in the vascular system, ceramides are known to regulate both inflammation and apoptosis. arvojournals.org The specific type of fatty acid attached to the ceramide molecule can influence its biological function. nih.gov
In some instances, sphingomyelin can be acted upon by sphingomyelinase D (SMD), which cleaves the molecule to produce ceramide-1-phosphate and choline. plos.orgmonarchinitiative.org This pathway represents an alternative route for sphingomyelin degradation, leading to a different set of bioactive lipids.
Subsequent Metabolism of Ceramide (e.g., to Sphingosine (B13886), Sphingosine-1-Phosphate)
Once generated, N-docosahexaenoyl-ceramide can be further metabolized into other important signaling molecules. Ceramidase enzymes can hydrolyze the amide bond in ceramide to release sphingosine and a free fatty acid (in this case, DHA). cambridge.orgthemedicalbiochemistrypage.org
Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P). cambridge.orgmdpi.comresearchgate.net S1P is another potent signaling lipid with diverse functions, often opposing those of ceramide. mdpi.com While ceramide is often associated with apoptosis, S1P is linked to cell proliferation and survival. researchgate.net This conversion from ceramide to S1P represents a critical regulatory point in determining the cell's fate. cambridge.orgresearchgate.net The metabolic pathway can be summarized as follows:
N-Docosahexaenoyl-Sphingomyelin → N-Docosahexaenoyl-Ceramide → Sphingosine → Sphingosine-1-Phosphate cambridge.orgresearchgate.net
Regulation of N-Docosahexaenoic Sphingomyelin Metabolic Homeostasis
The cellular levels of N-docosahexaenoyl-sphingomyelin and its metabolites are tightly controlled to ensure proper cellular function. This regulation occurs at multiple levels, including the control of the enzymes involved in its metabolic pathways. plos.orgnih.govnih.gov
Transcriptional and Post-translational Control of Metabolic Enzymes
The enzymes responsible for the biosynthesis and catabolism of N-docosahexaenoyl-sphingomyelin are subject to both transcriptional and post-translational regulation.
Transcriptional Control: Studies have shown that the expression of genes encoding for sphingolipid metabolizing enzymes can be altered in various conditions. For example, in Alzheimer's disease, there are observed abnormalities in the gene expression of key enzymes that control sphingolipid metabolism, including those involved in ceramide generation like serine palmitoyltransferase and sphingomyelinases. nih.gov Furthermore, DHA has been shown to inhibit the expression of serine palmitoyltransferase 1 (SPT1) mRNA, a key enzyme in the de novo synthesis of ceramide, in macrophages stimulated with LPS and palmitic acid. plos.org
Post-translational Control: The activity of sphingolipid metabolizing enzymes can also be regulated after they are synthesized, through post-translational modifications. For instance, the activity of neutral sphingomyelinase-2 (nSMase2) can be influenced by its oligomeric state, which is sensitive to the cellular redox environment. nih.govtheadl.com Sphingosine kinases, which convert sphingosine to S1P, are also subject to various forms of post-translational regulation, which are critical for their function. nih.gov This level of control allows for rapid responses to cellular signals and changes in the environment.
Interactions with other lipid metabolic pathways
The metabolism of this compound is intricately linked with other lipid metabolic pathways, creating a complex network of interactions that influence cellular function.
One of the most direct interactions is with the metabolism of phosphatidylcholine (PC) , the donor of the phosphocholine headgroup for sphingomyelin synthesis. mdpi.com The activity of sphingomyelin synthase directly couples the synthesis of sphingomyelin to the generation of diacylglycerol (DAG), a key second messenger that can activate protein kinase C and participate in various signaling cascades.
The metabolism of DHA-SM also intersects with signaling pathways that are regulated by sphingolipid-derived bioactive molecules. The breakdown of DHA-SM by sphingomyelinase produces DHA-ceramide. While high levels of certain ceramides are associated with cellular stress and apoptosis, the specific signaling roles of DHA-ceramide are still under investigation. Interestingly, research indicates that DHA can exert an inhibitory effect on sphingomyelinase activity. arvojournals.org This suggests a potential feedback mechanism where DHA could lead to an accumulation of sphingomyelin, including DHA-SM, by preventing its breakdown, thereby modulating the balance between various sphingolipid species.
The degradation of DHA-ceramide by ceramidase releases sphingosine, which can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P) , a potent signaling molecule involved in cell proliferation, survival, and migration. This connects the metabolism of DHA-SM to the dynamic S1P signaling pathway.
| Interacting Pathway | Key Molecule(s) | Nature of Interaction | Potential Outcome |
| Phosphatidylcholine Metabolism | Phosphatidylcholine, Diacylglycerol (DAG) | SMS uses PC as a substrate, producing DAG. | Links sphingomyelin synthesis to DAG signaling. |
| Polyunsaturated Fatty Acid Metabolism | Docosahexaenoic Acid (DHA) | DHA is a precursor for the N-acyl chain. | Cellular DHA levels can influence DHA-SM synthesis. |
| Ceramide Signaling | Ceramide | DHA can inhibit sphingomyelinase, reducing ceramide production from sphingomyelin. arvojournals.org | Modulation of ceramide-mediated signaling pathways. |
| Sphingosine-1-Phosphate Signaling | Sphingosine, Sphingosine-1-Phosphate (S1P) | Breakdown of DHA-ceramide provides sphingosine for S1P synthesis. | Influences S1P-mediated cellular processes. |
Cellular Localization and Membrane Dynamics of N Docosahexaenoic Sphingomyelin
Subcellular distribution within eukaryotic cells
The distribution of sphingomyelin (B164518) within a cell is not uniform; it is concentrated in specific organelles and membrane leaflets, reflecting its diverse roles in cellular processes. While specific data on the subcellular map of DHA-SM is limited, the localization of total sphingomyelin, DHA-containing phospholipids (B1166683), and key metabolic enzymes provides a strong framework for its likely distribution.
Generally, there is a concentration gradient of sphingomyelin and cholesterol that increases from the endoplasmic reticulum to the Golgi and is highest in the plasma membrane. nih.gov Sphingomyelin is primarily synthesized in the Golgi apparatus, from which it is transported to other cellular destinations. nih.govnih.gov The presence of sphingomyelin-metabolizing enzymes, such as neutral sphingomyelinase 3 (nSMase3) in the endoplasmic reticulum and Golgi, and neutral sphingomyelinase 2 (nSMase2) in the Golgi and plasma membrane, implies the presence of their substrate, sphingomyelin, in these compartments. nih.gov
| Organelle/Location | Evidence for Sphingomyelin/DHA Presence | Citation |
| Plasma Membrane | High concentration of total sphingomyelin; site of SM synthase 2 (SMS2) and nSMase2 activity. | nih.gov |
| Golgi Apparatus | Primary site of sphingomyelin synthesis; localization of nSMase2 and nSMase3. | nih.govnih.gov |
| Endoplasmic Reticulum | Localization of nSMase3, which hydrolyzes sphingomyelin. | nih.gov |
| Mitochondria | Docosahexaenoic acid (DHA) has been identified as a component of mitochondrial phospholipids. | nih.gov |
| Synaptic Vesicles | DHA is a known component of phospholipids in synaptic vesicle membranes. | nih.gov |
| Endosomes | Specific probes for sphingomyelin have shown its presence in both late and recycling endosomes. |
Plasma membrane enrichment and leaflet asymmetry
The plasma membrane is a major repository for cellular sphingomyelin. nih.gov It exhibits significant lipid asymmetry, where the composition of the outer (exoplasmic) leaflet differs substantially from the inner (cytoplasmic) leaflet. The outer leaflet is notably enriched in phosphatidylcholine and sphingomyelin, while the inner leaflet is abundant in aminophospholipids like phosphatidylserine (B164497) and phosphatidylethanolamine (B1630911). nih.govresearchgate.net This arrangement is crucial for maintaining membrane integrity and function.
Furthermore, the leaflets display an asymmetry in acyl chain saturation; the inner, cytoplasmic leaflet is approximately two-fold more unsaturated than the outer, exoplasmic leaflet. nih.gov While the specific distribution of DHA-SM has not been definitively mapped, some studies suggest that a distinct signaling pool of sphingomyelin exists on the inner leaflet, contrary to the general enrichment in the outer leaflet. nih.gov The highly unsaturated nature of DHA-SM would be more chemically consistent with the environment of the inner leaflet.
Presence in specific organelles (e.g., endoplasmic reticulum, Golgi, mitochondria, synaptic vesicles)
Beyond the plasma membrane, sphingolipids, including sphingomyelin, are found in the membranes of various organelles. Sphingomyelin is actively synthesized in the Golgi apparatus. nih.govnih.gov Its presence in the endoplasmic reticulum is inferred from the localization of the enzyme nSMase3, which metabolizes it. nih.gov
Evidence also points to the importance of DHA in the membranes of neuronal organelles. Studies on brain tissue have revealed that DHA is a significant constituent of the phospholipids in mitochondria and synaptic vesicles. nih.gov While this research focused on phospholipids, it establishes the presence of DHA in these specialized membranes. In functional studies, DHA has been shown to promote the clustering of synaptic-like vesicles, a process that involves interactions at the membrane interface. nih.gov
Association with membrane microdomains
Cellular membranes are not homogenous fluid structures but are organized into specialized microdomains with distinct lipid and protein compositions. The most studied of these are lipid rafts, which are dynamic, sterol- and sphingolipid-enriched domains. nih.gov The incorporation of DHA into membrane lipids profoundly influences the organization of these microdomains.
Role in lipid raft formation and stability
Lipid rafts are characterized by a tightly packed, liquid-ordered (Lo) phase, a state favored by the straight, saturated acyl chains of typical sphingolipids and their strong interactions with cholesterol. nih.gov The bulky, polyunsaturated acyl chain of DHA is sterically incompatible with this ordered environment. nih.gov As a result, DHA-containing lipids have a low affinity for cholesterol and are largely excluded from lipid rafts. nih.gov
Paradoxically, the presence of DHA-containing lipids in the membrane enhances the formation and stability of rafts. Molecular dynamics simulations and experimental evidence show that by preferentially partitioning into the non-raft regions, DHA-containing phospholipids effectively "push" sphingomyelin and cholesterol together, promoting their nucleation into larger and more stable raft domains. nih.govnih.gov This leads to a more pronounced separation between the liquid-ordered raft phase and the surrounding liquid-disordered phase. nih.govnih.gov
Influence on non-raft domains and membrane phase separation
The exclusion of DHA-containing lipids from rafts leads to their enrichment in the surrounding non-raft, or liquid-disordered (Ld), domains. nih.gov This has a significant impact on the properties of these regions, primarily by decreasing the molecular packing and increasing the disorder of the acyl chains within them. nih.gov
This differential partitioning of lipids—DHA into non-raft domains and sphingomyelin/cholesterol into raft domains—is a powerful driver of lateral phase separation in the membrane. nih.gov The presence of DHA-containing lipids creates a much starker contrast in molecular order between the raft and non-raft domains compared to membranes containing only monounsaturated lipids. nih.gov This enhanced segregation can fundamentally alter the landscape for membrane protein localization and signaling events.
| Domain Type | Key Lipid Components | Influence of DHA-Containing Lipids | Resulting Order | Citations |
| Lipid Raft | Sphingomyelin, Cholesterol | Excluded from this domain; drives SM and cholesterol into the domain. | High (Liquid-ordered, Lo) | nih.govnih.gov |
| Non-Raft | Unsaturated Phospholipids | Enriched in this domain. | Low (Liquid-disordered, Ld) | nih.govnih.gov |
Translocation and trafficking mechanisms within the cell
The movement of lipids within the cell is a complex and tightly regulated process. For sphingomyelin, the primary trafficking pathway begins after its synthesis in the Golgi apparatus. From there, it is delivered to the plasma membrane and other organelles primarily through vesicular transport. nih.govnih.gov This involves the budding of small vesicles from the Golgi, which then travel along the cytoskeleton to fuse with the target membrane, delivering their lipid and protein cargo.
Currently, there is a lack of research specifically detailing the trafficking mechanisms for N-Docosahexaenoic sphingomyelin. It is presumed to follow the general pathways established for other sphingolipid species. However, whether its unique acyl chain structure influences its sorting into specific transport vesicles or its rate of transport remains an open question for future investigation. Similarly, the mechanisms for translocation between membrane leaflets (flip-flop) for a molecule with such a large, polyunsaturated chain have not been elucidated.
Impact on overall membrane fluidity and permeability.
The incorporation of this compound (DHA-SM) into cellular membranes has a profound and complex impact on their biophysical properties, particularly fluidity and permeability. The unique structure of the docosahexaenoic acid (DHA) chain, with its six double bonds, imparts a high degree of conformational flexibility. nih.gov This flexibility is central to how DHA-containing phospholipids, including DHA-SM, modulate membrane characteristics.
When esterified into phospholipids, DHA significantly alters fundamental membrane properties such as acyl chain order, which is often referred to as "fluidity". nih.gov Research indicates that DHA-containing phospholipids can increase membrane fluidity. This is attributed to the disordered nature of the highly flexible DHA acyl chain, which disrupts the tight packing of adjacent lipid molecules. nih.gov
However, the effect of DHA on membrane organization is not uniform. It plays a crucial role in the lateral segregation of lipids into distinct domains: liquid-ordered (Lo) domains, often called lipid rafts, and liquid-disordered (Ld) domains. nih.gov Lipid rafts are typically enriched in saturated sphingolipids and cholesterol, forming more rigid and less permeable membrane regions. nih.govnih.gov In contrast, the surrounding Ld domains are enriched in unsaturated phospholipids and are more fluid.
Studies using model membranes have shown that DHA-containing phospholipids, due to the steric incompatibility between the flexible DHA chain and the rigid cholesterol molecule, are preferentially excluded from the highly ordered raft domains. nih.govnih.gov This exclusion enhances the phase separation between raft and non-raft domains. nih.gov While DHA itself is largely excluded from rafts, its presence in the surrounding membrane can indirectly influence raft properties. For instance, some studies suggest that DHA can increase the size of lipid rafts while simultaneously decreasing the molecular packing (increasing fluidity) of the non-raft regions of the plasma membrane. nih.gov
The permeability of the membrane is intrinsically linked to its fluidity and lipid packing. Generally, more fluid membranes with less ordered acyl chains exhibit higher permeability to water and small solutes. By increasing the disorder in the non-raft regions of the membrane, DHA-containing lipids can enhance permeability in these areas. Conversely, the stabilization and potential enlargement of tightly packed lipid raft domains would maintain or even decrease permeability in those specific microdomains.
Research Findings on DHA's Impact on Membrane Properties:
| Finding | Observation | Implication for Fluidity & Permeability |
| Increased Acyl Chain Disorder | The multiple double bonds in DHA create a high degree of conformational flexibility, disrupting the orderly packing of neighboring acyl chains. nih.gov | Increases fluidity and permeability in the regions where it is located (primarily non-raft domains). |
| Enhanced Phase Separation | DHA's aversion to cholesterol promotes the segregation of lipids into ordered (raft) and disordered (non-raft) domains. nih.gov | Leads to a heterogeneous membrane with distinct regions of low fluidity/permeability (rafts) and high fluidity/permeability (non-rafts). |
| Modification of Lipid Rafts | In some models, DHA-containing phospholipids can increase the size of lipid rafts. nih.gov | May lead to larger, more stable, and less permeable raft domains, while the surrounding membrane becomes more fluid. |
| Exclusion from Rafts | The flexible DHA chain is sterically incompatible with the rigid structure of cholesterol, leading to its exclusion from lipid rafts. nih.govnih.gov | Concentrates the fluidizing effect of DHA in the non-raft areas of the membrane. |
Molecular Mechanisms of Action of N Docosahexaenoic Sphingomyelin
Direct interactions with integral and peripheral membrane proteins
DHA-SM's presence in the cell membrane can directly influence the function of integral and peripheral membrane proteins. By altering the lipid environment surrounding these proteins, DHA-SM can modulate their conformation and activity. This is particularly evident in its interactions with receptors and enzymes embedded within the membrane. The incorporation of DHA into membrane phospholipids (B1166683) can alter the organization of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. nih.govnih.gov This alteration can, in turn, affect the clustering and activity of signaling proteins within these rafts. nih.gov
The function of G-protein coupled receptors (GPCRs), a large family of receptors that sense molecules outside the cell and activate internal signal transduction pathways, can be modulated by the lipid composition of the membrane. For instance, the GPCR rhodopsin, crucial for vision, is found in membranes with a high content of phospholipids containing DHA. nih.gov The interaction between DHA and rhodopsin is thought to be important for the receptor's stability and activity. nih.gov While direct studies on DHA-SM are limited, the known effects of DHA on GPCRs suggest that the presence of DHA within the sphingomyelin (B164518) structure would similarly influence receptor conformation and function. nih.govnih.gov
The activity of ion channels, which control the flow of ions across the cell membrane, can also be influenced by the surrounding lipid environment. Molecular dynamics simulations have shown that polyunsaturated fatty acids like DHA can relieve the blockage of acid-sensing ion channels (ASICs) by other membrane lipids, thereby increasing their activity. nih.gov This suggests that DHA-SM could play a role in modulating ion channel function by altering the local lipid composition and preventing pore obstruction. nih.gov The dynamic nature of the lipid translocation groove in some ion channels, which can switch between lipid and ion transport, is also sensitive to the surrounding lipid environment. uthscsa.edu
The activity of membrane-associated enzymes, such as protein kinases and phosphatases, is also subject to modulation by the lipid environment. The incorporation of DHA into membrane phospholipids can create domains that facilitate the translocation and activation of kinases like protein kinase C (PKC) and Akt. nih.gov This activation of signaling pathways promotes crucial cellular processes like neuronal development and survival. nih.gov For instance, DHA has been shown to lower the activity of several respiratory enzyme complexes in cardiac mitochondria by remodeling the acyl chains of phospholipids. nih.gov
Furthermore, DHA can influence the activity of enzymes involved in signaling pathways related to inflammation and cell growth. Studies have shown that DHA can inhibit the synergistic effect of certain inflammatory stimuli on the expression of pro-inflammatory genes by targeting nuclear factor kappa B (NF-κB)-dependent gene transcription. plos.org Additionally, DHA and its derivatives can modulate the activity of enzymes like protein kinase A (PKA), which is involved in various cellular processes, including melanogenesis. mdpi.com
Involvement in lipid signaling cascades
DHA-SM is an active participant in the complex network of lipid signaling cascades. It can be metabolized to produce other bioactive lipids or can influence the production and activity of other signaling lipids, thereby affecting a wide range of cellular processes.
Ceramide is a key signaling molecule involved in processes such as apoptosis (programmed cell death) and inflammation. arvojournals.orgnih.gov It can be generated from the breakdown of sphingomyelin by enzymes called sphingomyelinases. arvojournals.orgnih.gov Research indicates that DHA can modulate ceramide-mediated signaling pathways. For example, in human retinal vascular endothelial cells, DHA treatment led to a decrease in both acid and neutral sphingomyelinase activity, resulting in reduced ceramide production. arvojournals.org This suggests that by being a substrate for these enzymes, DHA-SM could directly influence the generation of ceramide and its downstream signaling effects. Furthermore, DHA has been shown to inhibit the cooperative effect of certain inflammatory stimuli on ceramide production by targeting its de novo synthesis. plos.org
Table 1: Effect of DHA on Sphingomyelinase Activity and Ceramide Production
| Cell Type | Treatment | Effect on Acid Sphingomyelinase Activity | Effect on Neutral Sphingomyelinase Activity | Effect on Ceramide Production |
| Human Retinal Vascular Endothelial Cells | DHA | 2-fold decrease | 1.4-fold decrease | 1.7-fold decrease |
Data sourced from a study on the effects of DHA on sphingomyelin signaling in retinal cells. arvojournals.org
Sphingosine-1-phosphate (S1P) is another critical signaling lipid that is part of the same metabolic pathway as ceramide and sphingomyelin. nih.gov S1P is generated from the phosphorylation of sphingosine (B13886), which is in turn produced from the breakdown of ceramide. nih.gov The balance between ceramide and S1P levels is crucial for cell fate, with ceramide often promoting apoptosis and S1P promoting cell survival and proliferation.
The metabolism of sphingomyelin is intricately linked to the S1P axis. nih.gov Sphingomyelin can be metabolized to ceramide, which can then be converted to sphingosine and subsequently phosphorylated to S1P. nih.gov Therefore, the metabolism of N-Docosahexaenoic sphingomyelin can directly contribute to the pool of S1P. The S1P pathway is known to be involved in a variety of physiological processes, and its dysregulation has been implicated in several diseases. nih.gov The interplay between DHA-SM, ceramide, and S1P creates a complex signaling network that can fine-tune cellular responses to various stimuli.
Regulation of cytoskeletal elements and membrane-cytoskeleton interactions
The cytoskeleton, a network of protein filaments within the cytoplasm, provides structural support to the cell and is involved in cell shape, movement, and division. The interaction between the cell membrane and the cytoskeleton is crucial for many cellular functions. Membrane microdomains, such as lipid rafts, serve as platforms for the interaction between signaling molecules and the cytoskeleton. nih.gov
The organization and clustering of these lipid rafts can be influenced by the underlying cytoskeleton, and in turn, these rafts can regulate cytoskeletal dynamics. nih.gov Given that DHA-containing phospholipids, including DHA-SM, can alter the organization of lipid rafts, they can indirectly influence the interaction between the membrane and the cytoskeleton. nih.gov This can have functional consequences for processes such as cell migration and the cellular response to mechanical stress. nih.gov For example, interactions between lipid rafts and the actin cytoskeleton are necessary for cell migration. nih.gov
Influence on Vesicle Formation, Membrane Fusion, and Trafficking
This compound (DHA-SM) is a specialized sphingolipid that, by virtue of its unique docosahexaenoic acid (DHA) acyl chain, can significantly modulate the biophysical properties of cell membranes. These alterations have profound implications for dynamic cellular processes including the formation of transport vesicles, the fusion of membranes, and the intricate pathways of intracellular trafficking. The influence of DHA-SM is primarily understood through its effects on membrane domain organization, fluidity, and the subsequent recruitment and function of proteins essential for these trafficking events.
The incorporation of the highly unsaturated and flexible DHA chain into sphingomyelin alters the packing of lipids within the membrane. researchgate.netnih.gov This is critical because membrane trafficking and sorting rely on the lateral segregation of lipids and proteins into distinct microdomains, often referred to as lipid rafts. nih.govnih.gov Sphingolipids, along with cholesterol, are foundational components of these rafts, which serve as platforms for concentrating the molecular machinery required for vesicle budding and sorting. nih.gov
Research on model membranes has shown that phospholipids containing DHA tend to phase separate from sphingomyelin- and cholesterol-rich domains. nih.govnih.gov This separation is driven by the unfavorable molecular interactions between the rigid cholesterol molecule and the highly flexible DHA acyl chain. nih.gov This suggests that the presence of DHA, when part of a sphingomyelin molecule, would directly influence the formation, stability, and composition of lipid rafts. By altering raft properties, DHA-SM can control the sorting of cargo and the assembly of protein complexes, such as SNAREs, that are required to initiate membrane fusion. nih.gov
Vesicular transport is the main pathway for the movement of sphingolipids between organelles, such as from the Golgi apparatus, where sphingomyelin is synthesized, to the plasma membrane where it primarily resides. nih.govyoutube.comnih.gov The specific structure of the lipid components is crucial in guiding this transport. Studies on other sphingolipids have demonstrated that the length and saturation of the fatty acid chain are determining factors for their subcellular trafficking pathways. youtube.com For instance, sphingolipids containing very-long-chain fatty acids have been shown to be essential for the tethering and docking stages of homotypic vacuole fusion in yeast, a process analogous to vesicle fusion in mammalian cells. scispace.com A deficiency in these specific sphingolipids leads to the mislocalization of key fusion-regulating proteins. scispace.com This provides a strong mechanistic precedent for how the specific DHA acyl chain in DHA-SM could regulate distinct steps in vesicle fusion and trafficking.
The enzymatic regulation of sphingolipid metabolism also plays a role in these processes. The conversion of sphingomyelin to ceramide by sphingomyelinase enzymes can alter membrane properties and generate signaling molecules. arvojournals.org The presence of DHA has been shown to inhibit sphingomyelinase activity, thereby influencing the local concentration of both sphingomyelin and ceramide. arvojournals.org This modulation affects signaling pathways that can impact the expression of adhesion molecules and the inflammatory state of the cell, which are intertwined with membrane trafficking events. arvojournals.org
Table 5.4.1: Research Findings on the Influence of DHA and Sphingolipids on Membrane Processes
| Research Focus | Key Finding | Implication for DHA-Sphingomyelin | Reference(s) |
| Membrane Domain Formation | DHA-containing phospholipids phase separate from sphingomyelin and cholesterol, forming distinct "non-raft" domains. | DHA-SM likely alters the size, stability, and composition of lipid rafts, which are critical sorting platforms for vesicle trafficking. | nih.govnih.gov |
| Membrane Fusion | Sphingolipids with very-long-chain fatty acids are required for the tethering and docking steps of vacuole fusion. | The specific DHA chain in DHA-SM is predicted to play a regulatory role in the assembly of fusion machinery (e.g., SNAREs). | scispace.com |
| Subcellular Trafficking | The structure of the ceramide acyl chain determines the subcellular trafficking pathway of gangliosides (a type of glycosphingolipid). | The unique structure of the DHA acyl chain likely acts as a sorting signal, directing DHA-SM and associated cargo along specific trafficking routes. | youtube.com |
| Enzymatic Regulation | DHA treatment in human retinal cells decreased the activity of both acid and neutral sphingomyelinase. | DHA-SM could influence its own metabolism, altering local membrane composition and signaling events that regulate trafficking. | arvojournals.org |
Table 5.4.2: Effect of Fatty Acid Type on Sphingomyelinase Activity
| Cell Type | Treatment | Effect on Acid Sphingomyelinase Activity | Effect on Neutral Sphingomyelinase Activity | Reference |
| Human Retinal Vascular Endothelial (hRVE) Cells | Docosahexaenoic Acid (DHA) | 2-fold decrease | 1.4-fold decrease | arvojournals.org |
| Human Retinal Vascular Endothelial (hRVE) Cells | Palmitic Acid (16:0) | 1.3-fold increase in ceramide production (downstream effect) | Not specified | arvojournals.org |
Advanced Analytical Methodologies for N Docosahexaenoic Sphingomyelin Research
Sample preparation techniques for lipid analysis from biological matrices
The initial and critical step in the analysis of DHA-SM is its effective extraction from biological matrices such as tissues, plasma, or cultured cells. nih.gov The primary goal is to isolate lipids, including sphingomyelins, from other cellular components like proteins and nucleic acids, while minimizing degradation and contamination. mdpi.com
Commonly employed methods for total lipid extraction include the Folch and Bligh-Dyer techniques. creative-proteomics.com The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture to separate lipids into an organic phase. creative-proteomics.com The Bligh and Dyer method, also using a chloroform/methanol mixture, is known for achieving good phase separation and is applicable to a wide range of biological materials. creative-proteomics.com More contemporary approaches often involve a single-phase extraction with a methanol/chloroform mixture, which can be followed by alkaline methanolysis to reduce interference from more abundant phospholipids (B1166683). researchgate.net
Following total lipid extraction, solid-phase extraction (SPE) is a widely used technique for the fractionation and purification of lipid classes. nih.govresearchgate.net SPE offers advantages in terms of speed, reduced solvent consumption, and potential for automation. nih.gov Aminopropyl-bonded silica (B1680970) cartridges are frequently used to separate sphingolipids from other lipid classes. nih.govnih.gov A stepwise elution protocol allows for the separation of neutral lipids, neutral glycosphingolipids, and phospholipids like sphingomyelin (B164518). nih.govbiorxiv.org This targeted enrichment is crucial for enhancing the detection of less abundant species like DHA-SM.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Folch/Bligh & Dyer Extraction | Liquid-liquid extraction using chloroform/methanol to partition lipids from aqueous components. creative-proteomics.com | Well-established, effective for a broad range of lipids. creative-proteomics.com | Requires relatively large solvent volumes, potential for co-extraction of interfering substances. creative-proteomics.com |
| Solid-Phase Extraction (SPE) | Differential adsorption of lipid classes onto a solid support, followed by selective elution. nih.gov | Rapid, high-throughput, reduces solvent use, allows for class-specific fractionation. creative-proteomics.comnih.gov | Requires careful selection of sorbent and elution solvents for optimal separation. |
Chromatographic separation techniques
Once extracted and partially purified, the complex mixture of lipids is subjected to chromatographic separation to resolve individual molecular species.
HPLC and UPLC are powerful techniques for separating sphingomyelin species based on their physicochemical properties. creative-proteomics.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating sphingomyelin molecular species. nih.govresearchgate.net The separation is based on the hydrophobicity of the fatty acyl and sphingoid base chains. nih.gov Longer and more saturated chains result in longer retention times, while the presence of double bonds, as in DHA, reduces retention time. nih.gov
UPLC, an advancement of HPLC, uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity. acs.org UPLC coupled with mass spectrometry (UPLC-MS/MS) has become a standard for the quantitative analysis of sphingolipids, enabling the separation and detection of numerous molecular species in a single run. acs.orgresearchgate.net
While HPLC and UPLC separate intact sphingomyelin molecules, Gas Chromatography (GC) is the method of choice for determining the fatty acid composition of these lipids. researchgate.netmdpi.com To analyze the fatty acids, they must first be cleaved from the sphingomyelin backbone and converted into volatile derivatives, typically fatty acid methyl esters (FAMEs). researchgate.netindexcopernicus.com This is often achieved through acidic transmethylation. researchgate.net
The resulting FAMEs are then separated on a GC column, often a polar capillary column like those coated with Carbowax. researchgate.net The retention time of each FAME is characteristic of its chain length and degree of unsaturation, allowing for the identification and quantification of docosahexaenoic acid (DHA) within the total fatty acid pool of the sphingomyelin fraction. researchgate.netmdpi.com GC coupled with mass spectrometry (GC-MS) provides definitive identification of the fatty acids by their mass spectra. mdpi.comresearchgate.net
| Technique | Analyte | Principle | Key Findings |
|---|---|---|---|
| HPLC/UPLC | Intact Sphingomyelin Species | Separation based on hydrophobicity of acyl and sphingoid chains. nih.gov | Resolves molecular species based on chain length and unsaturation. nih.gov UPLC offers higher resolution and sensitivity. acs.org |
| GC | Fatty Acid Methyl Esters (FAMEs) | Separation based on volatility and polarity of FAMEs. researchgate.net | Determines the specific fatty acid composition, including DHA, of the sphingomyelin fraction. mdpi.com |
Mass spectrometry-based detection and quantification
Mass spectrometry (MS) is the definitive tool for the structural elucidation and quantification of DHA-SM, offering high sensitivity and specificity. nih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact lipid molecules with minimal fragmentation. researchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI provides detailed structural information. nih.gov In a typical ESI-MS/MS experiment for sphingomyelin analysis, the precursor ion corresponding to a specific DHA-SM molecule is selected and fragmented. nih.govnih.gov
The resulting product ions are diagnostic for the different components of the molecule. For instance, a characteristic fragment ion at m/z 184.074 is indicative of the phosphocholine (B91661) headgroup, a hallmark of sphingomyelins and phosphatidylcholines. nih.gov Further fragmentation can reveal the structure of the sphingoid base and the fatty acyl chain, allowing for the unambiguous identification of N-docosahexaenoic sphingomyelin. nih.govnih.gov This technique is highly sensitive, enabling the quantification of sphingolipid species at the picomole level. nih.govnih.gov
Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer is a powerful technique for lipid imaging, also known as spatial lipidomics. nih.govacs.orgacs.org This method allows for the visualization of the spatial distribution of lipids directly within tissue sections. nih.govyoutube.com
In a MALDI imaging experiment, a thin tissue section is coated with a matrix that absorbs laser energy. youtube.com A laser is then fired at discrete spots across the tissue, desorbing and ionizing the lipids, which are then analyzed by the TOF mass spectrometer. nih.gov This generates a mass spectrum for each spot, and by mapping the intensity of specific ions (such as that corresponding to DHA-SM) across the tissue, a detailed image of its distribution can be created. nih.govyoutube.com This has proven invaluable for understanding the localization of specific sphingomyelin species in different regions of tissues like the brain. nih.govelsevierpure.com The high resolution of modern MALDI imaging techniques can reveal lipid distribution at a subcellular level. acs.orgacs.org
| Technique | Application | Principle | Information Gained |
|---|---|---|---|
| ESI-MS/MS | Structural Elucidation and Quantification | Soft ionization of intact molecules followed by fragmentation to produce diagnostic ions. researchgate.net | Unambiguous identification of molecular species and precise quantification. nih.gov |
| MALDI-TOF Imaging | Spatial Lipidomics | Laser-induced desorption/ionization from a tissue section to map the distribution of lipids. youtube.com | Visualization of the localization of DHA-SM within specific tissue regions. nih.gov |
High-resolution mass spectrometry and lipidomics workflows.
High-resolution mass spectrometry (HRMS) has become an indispensable tool in lipidomics, offering the precision required to identify and quantify specific lipid species like DHA-SM from complex biological extracts. nih.govnih.gov The high resolving power of modern mass spectrometers allows for the differentiation of isobaric and isomeric lipid species, which is a common challenge in lipid analysis. nih.govresearchgate.net
Lipidomics workflows coupled with HRMS typically involve several key stages:
Lipid Extraction: The initial step involves the extraction of total lipids from a biological sample using organic solvents.
Chromatographic Separation: While shotgun lipidomics directly analyzes the total lipid extract, many workflows incorporate liquid chromatography (LC) to separate different lipid classes prior to mass analysis, reducing ion suppression effects. researchgate.net
Mass Spectrometric Analysis: The separated lipids are then ionized and analyzed by a high-resolution mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for lipids.
Data Processing and Identification: The acquired mass spectra are processed to identify and quantify individual lipid species based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns.
The primary advantage of HRMS in the context of DHA-SM research is its ability to provide unambiguous identification. For instance, the exact mass of a lipid containing a docosahexaenoic acyl chain can be precisely determined, distinguishing it from other lipids that might have the same nominal mass but different elemental compositions. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments provide detailed structural information by generating characteristic fragment ions that confirm the identity of the sphingoid base and the N-acyl chain. nih.gov
| Technique | Principle | Application in DHA-SM Research | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high precision, allowing for the determination of elemental composition. | Unambiguous identification and quantification of DHA-SM in complex biological samples. nih.govnih.gov | Distinguishes DHA-SM from other isobaric lipid species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipid species based on their physicochemical properties before mass analysis. | Reduces sample complexity and ion suppression, improving the detection and quantification of low-abundant species like DHA-SM. researchgate.net | Enhanced sensitivity and specificity. |
| Shotgun Lipidomics | Direct infusion and analysis of total lipid extracts by mass spectrometry without prior chromatographic separation. | High-throughput screening of the lipidome to assess global changes in DHA-SM levels. nih.gov | Rapid analysis and high throughput. |
| Tandem Mass Spectrometry (MS/MS) | Involves the fragmentation of selected precursor ions to obtain structural information. | Confirms the structure of DHA-SM by identifying the docosahexaenoyl acyl chain and the sphingoid base. nih.gov | Provides detailed structural elucidation. |
Nuclear Magnetic Resonance (NMR) spectroscopy for structural and conformational studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the structure, conformation, and dynamics of molecules in solution and in the solid state. nih.govnih.gov In the study of this compound, NMR is particularly valuable for understanding how the presence of the highly unsaturated docosahexaenoic acid (DHA) chain influences the behavior of the sphingomyelin molecule within a membrane environment. iu.edu
Solid-state ²H NMR studies on model membranes containing a deuterated analog of palmitoyl-sphingomyelin have shown that the presence of DHA-containing phospholipids can significantly disorder the sphingomyelin-rich domains. iu.edu This suggests that DHA can infiltrate these "raft-like" domains and modulate their molecular organization. iu.edu
| NMR Technique | Information Obtained | Relevance to DHA-SM Research |
| Solid-State ²H NMR | Provides information on the order and dynamics of acyl chains within a lipid bilayer. iu.edu | Elucidates how the DHA chain affects the molecular ordering and dynamics of sphingomyelin-rich membrane domains. iu.edu |
| ¹H NMR | Reveals details about the conformation and intermolecular interactions through the analysis of proton chemical shifts and coupling constants. nih.govnih.gov | Investigates hydrogen bonding patterns and the spatial arrangement of the sphingosine (B13886) base and DHA chain. nih.gov |
| ³¹P NMR | Sensitive to the chemical environment of the phosphate (B84403) group in the headgroup. nih.govnih.gov | Probes changes in headgroup conformation and hydration upon incorporation of the DHA chain. nih.gov |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the through-space proximity of protons, providing distance constraints for structural determination. | Can be used to determine the three-dimensional conformation of DHA-SM in micelles or bicelles. |
Radiolabeling and tracer studies for metabolic flux analysis.
Radiolabeling and tracer studies are fundamental techniques for investigating the metabolic fate of molecules within a biological system. nih.gov By introducing a precursor molecule containing a radioactive isotope, such as ¹⁴C or ³H, researchers can trace the metabolic pathways and determine the rates of synthesis, degradation, and conversion of specific lipids like this compound.
For instance, cells or organisms can be supplied with radiolabeled docosahexaenoic acid or a radiolabeled sphingoid base. The incorporation of the radiolabel into the DHA-SM pool can then be monitored over time. This allows for the determination of the rate of de novo synthesis of DHA-SM. Similarly, pulse-chase experiments, where a pulse of radiolabeled precursor is followed by a chase with an unlabeled precursor, can be used to measure the turnover rate of DHA-SM.
The analysis of metabolic flux, or the rate of turnover of metabolites in a metabolic network, provides a dynamic view of cellular metabolism. nih.gov While direct metabolic flux analysis studies specifically on DHA-SM are not widely reported, the principles of this technique are applicable. By measuring the distribution of isotopes in DHA-SM and its metabolic products over time, a quantitative understanding of the metabolic fluxes through the sphingolipid metabolic network can be achieved. nih.govnih.gov
| Radioisotope | Labeled Precursor | Application in DHA-SM Metabolic Flux Analysis |
| Carbon-14 (¹⁴C) | [¹⁴C]-Docosahexaenoic acid, [¹⁴C]-Serine, [¹⁴C]-Palmitic acid | Tracing the de novo synthesis pathway of the N-acyl chain and the sphingoid backbone of DHA-SM. nih.gov |
| Tritium (³H) | [³H]-Docosahexaenoic acid, [³H]-Sphingosine | Measuring the incorporation and turnover rates of DHA-SM in different tissues and cellular compartments. |
| Phosphorus-32 (³²P) | [³²P]-Orthophosphate | Studying the phosphorylation and dephosphorylation reactions involved in the metabolism of the phosphocholine headgroup. nih.gov |
Fluorescence-based imaging and spectroscopy for cellular localization and dynamics.
Fluorescence-based techniques offer high sensitivity and spatiotemporal resolution for visualizing the distribution and dynamics of lipids within living cells. nih.govnih.gov The study of this compound can benefit from these methods to understand its subcellular localization and its role in membrane organization.
Fluorescently labeled analogs of sphingomyelin or docosahexaenoic acid can be introduced into cells to track their movement and localization. For example, a fluorescent dye can be attached to the sphingoid base or the N-acyl chain. However, it is crucial to ensure that the fluorescent tag does not significantly perturb the natural behavior of the lipid.
Advanced fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, can provide detailed images of the distribution of DHA-SM in different cellular membranes and organelles. nih.gov Fluorescence spectroscopy methods, like Förster Resonance Energy Transfer (FRET), can be employed to study the interactions of DHA-SM with other lipids and proteins in the membrane.
| Fluorescence Technique | Principle | Application in DHA-SM Research |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-contrast optical sections of the sample. | Visualization of the subcellular localization of fluorescently labeled DHA-SM in organelles like the Golgi apparatus and plasma membrane. nih.gov |
| Super-Resolution Microscopy | Achieves a spatial resolution beyond the diffraction limit of light. | High-resolution mapping of DHA-SM within membrane nanodomains or "lipid rafts". nih.gov |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the lateral diffusion of fluorescently labeled molecules in a membrane. | Determination of the mobility and dynamics of DHA-SM within different membrane environments. |
| Förster Resonance Energy Transfer (FRET) | A non-radiative energy transfer process between two fluorophores in close proximity. | Studying the interactions and colocalization of DHA-SM with other lipids and membrane proteins. |
Enzymatic assays for specific enzyme activities related to this compound metabolism.
Enzymatic assays are essential for determining the activity of specific enzymes involved in the metabolic pathways of this compound. nih.gov These assays are crucial for understanding the regulation of DHA-SM levels in health and disease. Key enzymes in sphingomyelin metabolism include sphingomyelin synthase, which synthesizes sphingomyelin, and sphingomyelinases, which hydrolyze it. nih.gov
To study the metabolism of DHA-SM specifically, assays can be designed using DHA-SM as a substrate. For example, the activity of a sphingomyelinase towards DHA-SM can be measured by quantifying the release of one of its products, such as ceramide containing a docosahexaenoic acyl chain or phosphocholine. The quantification of these products can be achieved using various methods, including chromatography, mass spectrometry, or by using radiolabeled or fluorescently labeled substrates.
A new enzyme-based method has been reported for the quantification of sphingomyelin which utilizes sphingomyelinase from Bacillus cereus to hydrolyze sphingomyelin into ceramide. nih.gov The resulting ceramide is then quantified using Escherichia coli diacylglycerol (DAG) kinase and [γ-³²P]ATP. nih.gov This assay could potentially be adapted to specifically measure DHA-SM by first separating the lipid species by chromatography.
| Enzyme | Reaction Catalyzed | Principle of the Assay |
| Sphingomyelin Synthase | Ceramide + Phosphatidylcholine → Sphingomyelin + Diacylglycerol | Measuring the formation of DHA-SM from a ceramide precursor containing a docosahexaenoyl chain and a labeled phosphatidylcholine. |
| Acid Sphingomyelinase | Sphingomyelin + H₂O → Ceramide + Phosphocholine | Quantifying the release of ceramide (containing DHA) or phosphocholine from a DHA-SM substrate at an acidic pH. nih.gov |
| Neutral Sphingomyelinase | Sphingomyelin + H₂O → Ceramide + Phosphocholine | Quantifying the release of ceramide (containing DHA) or phosphocholine from a DHA-SM substrate at a neutral pH. nih.gov |
| Sphingomyelin Deacylase | Sphingomyelin → Lyso-sphingomyelin + Fatty Acid | Measuring the release of docosahexaenoic acid from DHA-SM. |
Experimental Research Models and Approaches in N Docosahexaenoic Sphingomyelin Studies
Cellular models.
Cellular models are fundamental for dissecting the molecular mechanisms of DHA-SM. They allow for controlled experiments where the cellular environment and genetic background can be precisely manipulated to study lipid metabolism and function.
Primary cell cultures (e.g., neuronal, endothelial, immune cells).
Primary cells, which are isolated directly from tissues, provide a physiologically relevant context for studying DHA-SM as they retain many of the characteristics of their tissue of origin.
Neuronal Cells: Primary hippocampal neurons are a critical model, as the brain is highly enriched with DHA. Studies using embryonic hippocampal neuronal cultures have shown that DHA supplementation promotes neurite growth, the formation of synapses, and the expression of key synaptic proteins. nih.gov Conversely, depleting DHA in fetal hippocampi by altering the maternal diet leads to inhibited neurite development and synaptogenesis. nih.gov These models are crucial for investigating how the formation of DHA-SM and other DHA-containing lipids contributes to neuronal development and synaptic function, which are cellular processes underlying learning and memory. nih.gov
Endothelial Cells: The vascular endothelium is another key area of study. Primary cultures of carotid endothelial cells from transgenic mice have been used to explore the role of sphingolipid-metabolizing enzymes. nih.gov For instance, models overexpressing acid sphingomyelinase (ASM), the enzyme that breaks down sphingomyelin (B164518), are used to study processes like inflammation and the formation of neointima, a key event in atherosclerosis. nih.gov These systems are invaluable for understanding how the balance between DHA-SM synthesis and degradation affects vascular health.
Immune Cells: Primary immune cells, such as macrophages isolated from bone marrow or the peritoneum, are used to study the immunomodulatory effects of DHA and its metabolites. researchgate.net These models allow researchers to investigate how the incorporation of DHA into membrane sphingolipids influences inflammatory responses, cell migration, and phagocytosis.
Established cell lines (e.g., HRECs, RAW264.7 macrophages, 3T3-L1 cells).
Established or immortalized cell lines offer the advantage of being robust, easy to culture, and providing a homogenous population for reproducible high-throughput experiments.
RAW264.7 Macrophages: This murine macrophage-like cell line is widely used to study inflammation. Research has demonstrated that treating RAW264.7 cells with DHA alters their membrane fluidity and phospholipid composition. nih.gov DHA treatment can suppress the inflammatory response triggered by agents like lipopolysaccharide (LPS), reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNFα. nih.govmdpi.com Furthermore, studies show that DHA can inhibit the migration of M2-type macrophages, a process relevant to cancer biology. researchgate.net These findings provide a basis for investigating how DHA-SM specifically modulates macrophage function.
3T3-L1 Adipocytes: The 3T3-L1 cell line is a standard model for studying adipogenesis (the formation of fat cells) and fat metabolism. Studies have shown that DHA treatment of 3T3-L1 preadipocytes can inhibit their differentiation into mature fat cells and suppress intracellular lipid accumulation. nih.gov In mature 3T3-L1 adipocytes exposed to hypoxic (low oxygen) conditions, a state often found in obese adipose tissue, DHA has been shown to reduce inflammation, oxidative stress, and apoptosis. nih.gov This cell line is also used to demonstrate that adipocytes can convert DHA into its N-acyl ethanolamine (B43304) derivative (DHEA), which has anti-inflammatory properties. ovid.com
Human Retinal Endothelial Cells (HRECs): While specific studies on DHA-SM in HRECs are not prevalent, these cells are a crucial model for diabetic retinopathy. Given the importance of both DHA and sphingolipids in retinal function and vascular health, HRECs represent a key future model for exploring the role of DHA-SM in retinal pathologies.
| Cell Line | Model Type | Key Research Findings Related to DHA/Sphingolipid Metabolism | Citation |
|---|---|---|---|
| RAW264.7 | Murine Macrophage | DHA suppresses LPS-induced inflammatory cytokine (IL-6, TNFα) secretion. Alters membrane fluidity and phospholipid composition. | nih.govnih.gov |
| 3T3-L1 | Murine Preadipocyte | DHA inhibits adipogenesis and intracellular lipid accumulation. In mature adipocytes, DHA reduces hypoxia-induced inflammation and oxidative stress. | nih.govnih.gov |
| NG108-15 | Neuroblastoma-Glioma Hybrid | DHA supports cell growth and the expression of cholinergic markers (choline acetyltransferase and muscarinic receptors). | nih.gov |
Genetically modified cell lines (e.g., gene knock-out/knock-in for metabolic enzymes).
Manipulating the genes involved in lipid metabolism provides powerful tools to establish causal links between specific enzymes, lipid molecules like DHA-SM, and cellular functions.
Fat-1 Transgenic Models: A significant advancement is the use of cells from fat-1 transgenic animals, which carry a gene enabling them to convert n-6 polyunsaturated fatty acids (PUFAs) into n-3 PUFAs like DHA. ovid.com This allows for the study of endogenously produced DHA's effects without external supplementation, providing a cleaner model to assess how increased DHA availability impacts sphingolipid composition and cellular metabolism. ovid.com
Sphingomyelinase (SMase) Manipulation: Cells with genetic knockout or overexpression of sphingomyelinases, such as acid sphingomyelinase (ASM, encoded by the SMPD1 gene), are critical. For example, cultured HL-1 cardiomyocytes have been used to show that hypoxia-induced ceramide accumulation (a product of sphingomyelin breakdown) is primarily dependent on ASM activity. nih.govresearchgate.net Studying how DHA supplementation affects these genetically modified cells can elucidate the interplay between DHA-SM levels, ceramide production, and cellular stress responses.
Organoid and spheroid cultures for complex tissue modeling.
Organoids and spheroids represent a leap forward from 2D cell culture, offering three-dimensional (3D) models that better replicate the complex architecture and cell-cell interactions of native tissues.
Spheroids: These are 3D aggregates of one or more cell types that self-assemble. mdpi.com Heterotypic spheroids, which combine cancer cells with stromal cells like fibroblasts, are used to model the tumor microenvironment. cambridge.org
Organoids: Derived from stem cells, organoids self-organize into structures that mimic the function and architecture of an organ. cambridge.org Tumoroids, which are organoids derived from patient tumors, can recapitulate the heterogeneity and pathophysiology of human cancers. cambridge.org
While direct studies of DHA-SM in these models are still emerging, their potential is immense. They provide a powerful platform to investigate how the lipid composition of complex, multi-cellular structures, including the synthesis and localization of DHA-SM, influences tissue development, disease progression, and response to therapies. mdpi.comcambridge.org
Non-human in vivo models.
In vivo models, particularly rodents, are indispensable for understanding the systemic effects of DHA-SM metabolism in a whole organism, integrating the interactions between different organs and physiological systems.
Rodent models (e.g., mice, rats) with dietary or genetic interventions.
Dietary Interventions: A common approach involves feeding rodents diets with varying levels of DHA or its precursor, alpha-linolenic acid (LNA). Studies in rats have shown that feeding aged animals a fish-oil-enriched diet can restore brain DHA levels, particularly within specific phospholipid species, although this does not always translate to improved performance in cognitive tests like the Morris water maze. nih.gov In rat pups, providing dietary DHA was found to suppress the endogenous synthesis of DHA from LNA, indicating a tight regulatory feedback loop. frontiersin.org These dietary models are essential for understanding how nutritional intake of DHA translates into its incorporation into complex lipids like DHA-SM in various tissues, from the brain to the lungs. nih.govnih.govfrontiersin.org
Genetic Interventions:
Smpd1 Knockout/Transgenic Mice: Mice with genetic modifications in the Smpd1 gene, which codes for acid sphingomyelinase, are crucial for studying sphingomyelin metabolism. Mice with a partial deficiency of ASM (Smpd1+/-) show reduced accumulation of ceramides (B1148491) in the heart following an induced myocardial infarction, directly linking this enzyme to ceramide production from sphingomyelin in a disease context. nih.govresearchgate.net Inducible knockout models, where Smpd1 expression can be reduced in adult mice, allow researchers to study the effects of ASM deficiency without the confounding factors of developmental compensation. nih.gov
fat-1 Transgenic Mice: As with the cell models, fat-1 transgenic mice that endogenously produce n-3 PUFAs are a powerful tool. They allow researchers to study the long-term physiological effects of a lifetime of elevated DHA levels and its incorporation into sphingolipids, independent of dietary variables.
| Model | Intervention | Key Research Findings | Citation |
|---|---|---|---|
| Aged Rats (2 years old) | Dietary (Fish oil with 11% DHA for 1 month) | Restored brain DHA levels to that of young rats, particularly in diacyl 18:0/22:6 phosphatidylethanolamine (B1630911) species. | nih.gov |
| Rat Pups (p8 to p28) | Dietary (Formula with or without unlabeled DHA) | Dietary DHA availability markedly decreased the de novo synthesis of DHA from its precursor in all tissues except adipose. | frontiersin.org |
| Balb/c Mice | Dietary (1% DHA-containing diet) | DHA diet altered inflammatory responses to inhaled particles (MWCNT, SiO₂), with effects dependent on the particle type and exposure duration. | nih.gov |
| Smpd1+/- Mice | Genetic (Partial deficiency of acid sphingomyelinase) | Reduced accumulation of cardiac ceramides after induced myocardial infarction compared to wild-type mice. | nih.govresearchgate.net |
| Smpd1fl/flxCAGG-CreERTM Mice | Genetic (Inducible knockout of acid sphingomyelinase) | Brief ASM insufficiency leads to modest sphingomyelin elevation and promotes more exuberant inflammatory responses to LPS in the lung. | nih.gov |
Other animal models (e.g., zebrafish, Drosophila) for developmental studies.
While mammalian models are invaluable, other animal models such as the zebrafish (Danio rerio) and the fruit fly (Drosophila melanogaster) offer unique advantages for studying the developmental roles of lipids like DHA-SM, including rapid development, genetic tractability, and optical transparency for in vivo imaging.
Drosophila melanogaster
The fruit fly, Drosophila melanogaster, is a powerful genetic model for exploring the fundamental aspects of lipid metabolism and its connection to developmental processes. nih.govfrontiersin.orguni-wuerzburg.de Its genome contains homologs for many human genes involved in metabolism, making it a relevant system for studying metabolic pathways. uni-wuerzburg.de Research in Drosophila has been instrumental in understanding the roles of sphingolipids in cell survival, growth, and the specification of cell types. nih.govnih.gov
Studies have highlighted the importance of very-long-chain fatty acids (VLCFAs), the precursors to lipids like DHA-SM, in critical developmental events. For instance, VLCFAs have been shown to be essential for the process of cytokinesis, the final stage of cell division, in Drosophila spermatocytes. nih.gov However, the utility of Drosophila as a direct model for DHA-SM metabolism has limitations. Research indicates that Drosophila lacks the endogenous ability to synthesize C20 and C22 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA). nih.gov When supplemented with DHA in their diet, they predominantly convert it to eicosapentaenoic acid (EPA; 20:5n-3), suggesting a different metabolic handling of these fatty acids compared to vertebrates. nih.gov This metabolic peculiarity must be considered when interpreting data related to DHA-containing lipids in this model.
Danio rerio (Zebrafish)
The zebrafish has emerged as a prominent vertebrate model for developmental biology and lipid metabolism research. nih.govnih.gov Its external fertilization and optically transparent embryos allow for real-time visualization of developmental processes, which is a significant advantage for studying the roles of specific lipids. frontiersin.orguni-wuerzburg.de The zebrafish genome is highly conserved with that of humans, and all major lipid classes found in mammals are also present in zebrafish, supporting its use for modeling human lipid metabolism and related diseases. nih.gov
Zebrafish models have been specifically developed to investigate the impact of DHA deficiency on neurodevelopment. frontiersin.orguni-wuerzburg.de By disrupting key enzymes in the DHA biosynthesis pathway, such as ELOVL2, researchers can create models with low DHA status, revealing its critical role in processes like eye development. frontiersin.org Furthermore, the genes responsible for synthesizing long-chain PUFAs are expressed early in zebrafish embryogenesis, particularly in the developing nervous system, underscoring the importance of these lipids in neural patterning and development. nih.gov Given the established roles of sphingolipids in neuronal development and the availability of genetic tools, the zebrafish model holds considerable potential for future studies aimed at elucidating the specific functions of DHA-SM during vertebrate development.
Table 1: Comparison of Zebrafish and Drosophila as Developmental Models for Lipid Research
| Feature | Danio rerio (Zebrafish) | Drosophila melanogaster (Fruit Fly) |
|---|---|---|
| Vertebrate/Invertebrate | Vertebrate | Invertebrate |
| Genetic Homology to Humans | High (~70-84% for disease genes) nih.gov | High (~75% for disease genes) |
| Embryonic Development | External, transparent frontiersin.orguni-wuerzburg.de | External, opaque chorion |
| DHA Metabolism | Endogenous synthesis pathway present nih.gov | Lacks key enzymes for synthesis; converts dietary DHA to EPA nih.gov |
| Primary Advantages for Lipid Research | In vivo imaging of development, modeling vertebrate-specific pathways, genetic manipulation frontiersin.orgnih.gov | Powerful genetic tools, rapid generation time, established metabolic pathways nih.govuni-wuerzburg.de |
| Relevance to DHA-SM Studies | High potential for studying developmental roles due to endogenous DHA and sphingolipid pathways. nih.govnih.gov | Useful for general sphingolipid and VLCFA function, but limited for specific DHA-SM roles due to metabolic differences. nih.govnih.gov |
Emerging Research Directions and Future Perspectives on N Docosahexaenoic Sphingomyelin
Elucidation of novel N-Docosahexaenoic Sphingomyelin-mediated signaling pathways.
Emerging research indicates that docosahexaenoic acid (DHA), a key component of N-docosahexaenoic sphingomyelin (B164518), plays a significant role in modulating cellular signaling pathways, particularly those related to inflammation. arvojournals.orgarvojournals.org Studies have shown that DHA can inhibit the sphingomyelin signaling pathway, which is crucial for inflammatory responses. arvojournals.orgarvojournals.org This inhibition is achieved, in part, by decreasing the activity of sphingomyelinases (both acid and neutral), enzymes that break down sphingomyelin into ceramide, a pro-inflammatory molecule. arvojournals.orgarvojournals.org By reducing sphingomyelinase activity, DHA treatment leads to lower ceramide production. arvojournals.org
Specifically, in human retinal endothelial cells, DHA has been found to downregulate the expression and activity of both acid sphingomyelinase (ASMase) and neutral sphingomyelinase (NSMase) that are induced by inflammatory cytokines like TNFα and IL-1β. arvojournals.org This downregulation, in turn, suppresses the expression of cellular adhesion molecules (CAMs), which are critical for the inflammatory process. arvojournals.org The anti-inflammatory effects of DHA were mimicked by the direct inhibition or gene silencing of ASMase and NSMase, highlighting the importance of the sphingomyelin pathway in these processes. arvojournals.org This suggests a novel mechanism where this compound, through its DHA component, can influence the cellular inflammatory response by directly impacting the enzymes that control the levels of pro-inflammatory sphingolipids.
Identification of hitherto unknown protein interactors and binding partners.
The intricate relationship between this compound and cellular proteins is an area of active investigation. While direct protein interactors of the intact this compound molecule are still being elucidated, research into its constituents, particularly DHA, provides significant clues. DHA's incorporation into phospholipids (B1166683) alters the biophysical organization of the plasma membrane, which consequently modifies protein activity and function. nih.gov This suggests that this compound can indirectly influence a vast array of membrane-associated proteins.
One critical area of interaction is within lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as signaling platforms. nih.gov DHA-containing phospholipids have been shown to form domains that are organizationally distinct from these traditional lipid rafts. nih.gov This separation is driven by the unfavorable molecular interactions between the highly flexible DHA acyl chain and the rigid cholesterol and ordered acyl chains of other sphingolipids. nih.govnih.gov This differential phase separation implies that this compound could be involved in the formation of unique, non-raft domains, thereby organizing and regulating a distinct set of proteins from those in classical lipid rafts. The identification of the specific proteins that preferentially partition into these DHA-rich domains is a key future research direction.
Structural biology approaches to characterize this compound-protein complexes.
Understanding the three-dimensional structures of this compound in complex with proteins is crucial for deciphering its biological functions at a molecular level. While specific structural data for this compound-protein complexes are not yet widely available, advances in structural biology techniques offer promising avenues for future research. Techniques such as cryogenic electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for determining the high-resolution structures of membrane protein complexes. nih.gov
These methods could be applied to investigate how this compound binds to and modulates the conformation and function of membrane proteins. For instance, studying the structural basis of how the incorporation of DHA into sphingomyelin influences the organization of signaling proteins within membrane domains would provide invaluable insights. nih.gov Furthermore, understanding the precise molecular interactions, including van der Waals forces and hydrophobic interactions, between the docosahexaenoic acid chain of the sphingomyelin and specific amino acid residues of a protein will be key to understanding the specificity of these interactions.
Development and application of advanced in situ analytical and imaging technologies.
Advanced analytical and imaging technologies are pivotal for visualizing the subcellular localization and dynamics of this compound in its native environment. Techniques like imaging mass spectrometry, including MALDI imaging, allow for the label-free detection and spatial mapping of specific lipid species, including DHA-containing sphingomyelins, directly in tissue sections. nih.gov This can reveal the precise distribution of these lipids in different cell types and subcellular compartments, providing clues about their localized functions. nih.gov
Furthermore, super-resolution microscopy techniques can overcome the diffraction limit of conventional light microscopy, enabling the visualization of this compound within nanoscale membrane domains, such as lipid rafts and the distinct non-raft domains they may form. nih.gov The combination of these advanced imaging modalities with fluorescently labeled probes for specific sphingolipids or their binding partners will offer a dynamic view of how this compound is trafficked, organized, and interacts with other molecules in living cells.
Integration of this compound research with systems biology and multi-omics platforms (e.g., transcriptomics, proteomics).
A systems biology approach, integrating data from various "omics" platforms, is essential for a comprehensive understanding of the roles of this compound. Lipidomics, the large-scale analysis of lipids, can quantify changes in the levels of this compound and other related lipids in response to different stimuli or in various disease states. nih.gov
Combining lipidomics with transcriptomics (analyzing gene expression) and proteomics (analyzing protein expression) can reveal the downstream consequences of altered this compound levels. For example, a study on the effects of DHA supplementation used targeted lipidomics to show significant changes in the lipid composition of the prefrontal cortex, including sphingomyelin levels. nih.gov This was correlated with changes in the mRNA and protein expression of genes related to lipid transport and synaptic plasticity. nih.gov Such integrative approaches can help to construct comprehensive signaling networks and metabolic pathways influenced by this compound, offering a holistic view of its physiological and pathophysiological significance.
Exploration of this compound in non-mammalian biological systems.
Investigating this compound and its metabolic pathways in non-mammalian organisms can provide valuable evolutionary and functional insights. While sphingomyelin is a characteristic lipid of animal tissues, related sphingolipids are found across diverse life forms. nih.gov Some marine microorganisms, for instance, are natural producers of DHA and possess the enzymatic machinery for its synthesis. researchgate.netfrontiersin.org
Studying the sphingolipid composition and metabolism in these organisms could reveal novel enzymes and pathways involved in the synthesis and modification of DHA-containing sphingolipids. The heterotrophic dinoflagellate Crypthecodinium cohnii, for example, is an important industrial source of DHA. frontiersin.org Research into its lipid metabolism could uncover unique aspects of how DHA is incorporated into cellular membranes and other complex lipids. Exploring such systems may also lead to the discovery of novel biological roles for these molecules that are not apparent in mammalian models.
Synthetic biology approaches for this compound pathway engineering.
Synthetic biology offers powerful tools for the engineered production of this compound and for dissecting its metabolic pathways. lbl.govresearchgate.net This involves the design and construction of novel biological parts, devices, and systems. lbl.gov By introducing and optimizing heterologous metabolic pathways in microbial hosts like Escherichia coli or Pseudomonas putida, it is possible to produce DHA. researchgate.net
Researchers have successfully engineered these bacteria to produce DHA by expressing gene clusters encoding for polyketide synthase-like enzymes known as PUFA synthases. researchgate.net Further metabolic engineering and synthetic biology strategies could be employed to co-express the enzymes responsible for sphingomyelin synthesis, potentially leading to the de novo production of this compound in a controlled and scalable manner. researchgate.net This would not only provide a sustainable source of this specific lipid for research and potential applications but also allow for the systematic manipulation of the pathway to study the function of each component. researchgate.net
Development of this compound as a research tool or reagent.
The advancement of lipid research, particularly in understanding the intricate roles of specific lipid species in cellular function and disease, is highly dependent on the availability of pure and well-characterized molecules. This compound (DHA-SM) stands out as a compound of significant interest due to the unique properties conferred by its docosahexaenoic acid (DHA) acyl chain. Its development as a research tool is critical for elucidating the precise functions of this specific sphingolipid, moving beyond the study of heterogeneous mixtures isolated from natural sources.
Naturally occurring sphingomyelins are typically a mixture of molecules with varying fatty acid chains. researchgate.net This heterogeneity can obscure the specific effects of one particular molecular species in a biological or biophysical study. researchgate.net Therefore, the chemical or enzymatic synthesis of this compound with a defined structure is a crucial step in its development as a research reagent. Such synthetic standards are indispensable for accurate quantification in lipidomics studies and for constructing well-defined model systems to investigate membrane biology.
Application as an Analytical Standard
One of the primary applications of synthetic this compound is as an internal or external standard in lipidomics analysis. The use of mass spectrometry (MS) coupled with liquid chromatography (LC), such as LC-MS/MS, is a powerful technique for the detailed profiling of lipids in biological samples. nih.govnih.gov In these analyses, pure, isotopically labeled or non-labeled standards are essential for the accurate identification and quantification of endogenous lipids. nih.govnih.gov
The ability to precisely measure the levels of DHA-SM in different tissues and disease states is vital. For instance, studies have shown that dietary supplementation with DHA can alter the lipid composition, including sphingomyelin levels, in tissues like the prefrontal cortex. mdpi.comresearchgate.net Research on retinal cells has demonstrated that DHA treatment can modulate the sphingomyelin signaling pathway by decreasing the activity of sphingomyelinases, the enzymes that break down sphingomyelin. arvojournals.org Having a reliable DHA-SM standard allows researchers to quantify these changes with high precision and confidence.
Interactive Data Table: Analytical Techniques for Sphingomyelin Analysis
| Analytical Technique | Application in Sphingomyelin Research | Key Advantages | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Quantification of total or specific sphingomyelin species after derivatization. | Sensitive and specific, suitable for diverse biological samples. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Comprehensive profiling and quantification of individual sphingomyelin species, including DHA-SM, in complex mixtures. | High specificity and sensitivity, allows for detailed structural characterization. | nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the fatty acid composition of sphingomyelins after hydrolysis and derivatization. | Excellent for separating and identifying volatile fatty acid methyl esters. | nih.gov |
Use in In Vitro and Model Systems
Beyond its role as an analytical standard, this compound is a valuable reagent for creating in vitro models to study membrane biophysics and cell biology. Sphingomyelins are key components of the outer leaflet of the plasma membrane and are integral to the formation of lipid rafts—specialized membrane microdomains that regulate cell signaling. mdpi.comnih.gov
The incorporation of the highly unsaturated and flexible DHA chain into the rigid sphingomyelin structure is thought to significantly alter membrane properties. Researchers use synthetic DHA-SM to create model membranes, such as liposomes or supported lipid bilayers, to investigate these effects directly. For example, studies using differential scanning calorimetry on model membranes have explored how DHA-containing phospholipids phase separate from sphingomyelin and cholesterol, leading to the formation of distinct "non-raft" domains. nih.gov These model systems allow for the systematic study of how DHA-SM influences membrane fluidity, thickness, curvature, and the lateral organization of membrane proteins—factors that are difficult to isolate in living cells.
Interactive Data Table: Example of a Model Membrane Composition This table illustrates a hypothetical composition for a model membrane (liposome) designed to study the interaction between DHA-containing lipids and sphingomyelin.
| Lipid Component | Molar Percentage (%) | Purpose in Model System |
| This compound (DHA-SM) | 20 | To investigate the specific biophysical properties and domain-forming behavior of DHA-SM. |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 50 | Represents a common, unsaturated glycerophospholipid in the cell membrane, forming the bulk of the bilayer. |
| Cholesterol | 30 | A critical modulator of membrane fluidity and a key component of lipid rafts. |
The development and availability of pure this compound as a research reagent are fundamental to advancing our understanding of its biological roles. It enables researchers to move from correlational studies based on total fatty acid analysis to mechanistic studies that probe the function of a single, defined molecular species. As a high-purity standard and a component for building model systems, DHA-SM is a critical tool for the fields of lipidomics, membrane biophysics, and cell signaling.
Q & A
Q. How can CRISPR-Cas9 and lipidomics be integrated to study sphingomyelin synthase (SMS) function?
- Answer :
- Generate SMS1/2 double-knockout cell lines and rescue with mutant SMS constructs (e.g., substrate-binding domain deletions).
- Combine with shotgun lipidomics to map sphingomyelin subspecies changes .
- Validate using fluorescence lifetime imaging (FLIM) to detect ceramide microdomain formation .
Q. What novel approaches quantify sphingomyelin’s interaction with cholesterol in live cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
